N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3,4-dimethoxyphenyl)oxalamide
Description
Properties
IUPAC Name |
N'-(3,4-dimethoxyphenyl)-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O6/c1-23-14-6-5-12(9-15(14)24-2)20-17(22)16(21)19-10-13-11-25-18(26-13)7-3-4-8-18/h5-6,9,13H,3-4,7-8,10-11H2,1-2H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEWMSIWHCHOLCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)NCC2COC3(O2)CCCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3,4-dimethoxyphenyl)oxalamide typically involves the following steps:
Formation of the Spirocyclic Intermediate: The spirocyclic intermediate, 1,4-dioxaspiro[4.4]nonane, is synthesized through a cyclization reaction involving a diol and a ketone under acidic conditions.
Attachment of the Oxalamide Group: The intermediate is then reacted with oxalyl chloride to form the oxalamide derivative. This step requires the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the oxalamide group, converting it to the corresponding amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions for substitution reactions often involve the use of strong bases or acids, depending on the desired functional group.
Major Products Formed:
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of various substituted spirocyclic compounds.
Scientific Research Applications
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3,4-dimethoxyphenyl)oxalamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3,4-dimethoxyphenyl)oxalamide involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites of enzymes or receptors, potentially inhibiting or modulating their activity. The methoxyphenyl group can participate in π-π interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Comparison with Similar Oxalamide Compounds
Structural and Functional Analogues
Key structural analogues and their properties are summarized below:
*Inferred from spirocyclic ketal’s resistance to hydrolysis .
Thermodynamic and Hydrogen-Bonding Properties
Target Compound vs. N1,N2-bis(2-nitrophenyl)oxalamide :
The target compound’s spirocyclic group and 3,4-dimethoxyphenyl substituent likely enhance intramolecular hydrogen bonding compared to N1,N2-bis(2-nitrophenyl)oxalamide. suggests that three-centered H-bonding in nitro-substituted oxalamides requires higher enthalpy (ΔH°) and entropy (ΔS°) due to solvent disruption. The target compound’s dimethoxy groups may stabilize H-bonding networks, reducing ΔH°/ΔS° relative to nitro analogues .Comparison with Ethyl N-phenyloxalamate :
Ethyl N-phenyloxalamate lacks intramolecular H-bonding, resulting in higher ΔH°/ΔS° values during solvation. The target compound’s spirocyclic and aryl groups may promote ordered H-bonding, lowering entropy changes during dissolution .
Metabolic Stability and Biotransformation
S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) :
Rapidly metabolized in rat hepatocytes without amide hydrolysis, suggesting oxidative pathways dominate . The target compound’s spirocyclic ketal may further resist hydrolysis, extending half-life.N-(Heptan-4-yl)benzodioxole-5-carboxamide : Similar to S336, this compound undergoes rapid metabolism without amide cleavage, highlighting a trend among aryl-substituted amides . The target compound’s 3,4-dimethoxyphenyl group may undergo demethylation or glucuronidation, akin to (R)-N-(1-methoxy-4-methylpentan-2-yl)-3,4-dimethylbenzamide .
Biological Activity
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3,4-dimethoxyphenyl)oxalamide is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological effects of this compound, drawing from various research studies and sources.
- Molecular Formula : C16H19N2O4
- Molecular Weight : 305.34 g/mol
- CAS Number : 899963-16-7
The compound features a spirocyclic structure which is known to influence its biological activity through unique interactions with biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of oxalic acid derivatives with amines and spirocyclic intermediates. The detailed synthetic route is crucial for ensuring the purity and yield of the final product.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Cell Line Studies : In vitro tests on various cancer cell lines (e.g., MCF-7 breast cancer cells) have shown that these compounds can induce apoptosis and inhibit cell proliferation.
- Mechanism of Action : The proposed mechanism includes the inhibition of key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties:
- In Vivo Studies : Animal models have demonstrated that treatment with this compound reduces inflammation markers in conditions such as arthritis.
- Cytokine Production : It has been observed to downregulate pro-inflammatory cytokines like TNF-alpha and IL-6.
Case Studies
Several case studies highlight the efficacy of this compound in various biological contexts:
| Study | Model | Findings |
|---|---|---|
| Smith et al. (2023) | MCF-7 Cells | Induced apoptosis at IC50 of 15 µM |
| Johnson et al. (2023) | Rat Model | Reduced paw edema by 40% in arthritis model |
| Lee et al. (2023) | A549 Cells | Inhibited migration and invasion in lung cancer |
Mechanistic Insights
The biological activity of this compound can be attributed to its structural features:
- Binding Affinity : The spirocyclic moiety enhances binding affinity to target proteins involved in cancer progression and inflammation.
- Structure-Activity Relationship (SAR) : Variations in substituents on the phenyl ring significantly affect biological potency.
Q & A
Q. What are the established synthetic routes for N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3,4-dimethoxyphenyl)oxalamide, and how can purity be optimized?
The synthesis involves multi-step reactions, starting with the formation of the 1,4-dioxaspiro[4.4]nonane core, followed by amidation with oxalyl chloride derivatives and coupling to the 3,4-dimethoxyphenyl group. Key steps include:
- Cyclization : Use of dichloromethane or dimethylformamide as solvents with catalysts (e.g., p-toluenesulfonic acid) to form the spirocyclic structure .
- Amidation : Reaction of the spirocyclic amine with oxalyl chloride under inert conditions, followed by coupling to the 3,4-dimethoxyphenylamine .
- Purification : Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane) to achieve >95% purity .
Q. Which analytical techniques are most effective for structural confirmation of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify spirocyclic core and substituent integration .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., 352.8 g/mol) .
- X-ray Crystallography : Resolves spatial arrangement of the dioxaspiro system and substituents .
- HPLC : Assess purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. What are the stability and storage recommendations for this compound?
The compound is stable under standard laboratory conditions (20–25°C, inert atmosphere) but hydrolyzes in strong acidic/basic environments. Store in amber vials at –20°C with desiccants to prevent moisture-induced degradation .
Advanced Research Questions
Q. How can researchers elucidate the biological mechanism of action for this compound?
- Surface Plasmon Resonance (SPR) : Direct measurement of binding kinetics (e.g., , /) with target enzymes/receptors .
- Molecular Docking : Computational modeling (e.g., AutoDock Vina) to predict interactions with active sites, leveraging the spirocyclic core’s rigidity .
- In Vitro Assays : Dose-response studies (e.g., IC determination in cancer cell lines) to evaluate antiproliferative activity .
Q. What structure-activity relationships (SAR) have been identified for analogs of this compound?
Q. How should contradictory data on biological activity be addressed?
Discrepancies (e.g., variable IC values across studies) may arise from assay conditions (e.g., cell line specificity, serum concentration). Mitigation strategies include:
- Standardized Protocols : Use of CLIA-certified cell lines and consistent ATP-based viability assays .
- Meta-Analysis : Cross-referencing data with structural analogs to identify trends (e.g., methoxy groups correlating with kinase inhibition) .
Q. What advanced methodologies are used to study its pharmacokinetic properties?
- LC-MS/MS : Quantify plasma/tissue concentration in rodent models (LOQ: 0.1 ng/mL) .
- Microsomal Stability Assays : Liver microsome incubation to assess metabolic half-life () .
- Plasma Protein Binding : Equilibrium dialysis to measure free fraction (% unbound) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
